Inositol

Catalog No.
S1789923
CAS No.
643-12-9
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inositol

CAS Number

643-12-9

Product Name

Inositol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Synonyms

1,2,4/3,5,6-Hexahydroxycyclohexane

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Psychiatry and Mental Health

Inositol plays a significant role in human brain physiology and pathology . It’s involved in several biochemical pathways controlling vital cellular mechanisms such as cell development, signaling, nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction .

Polycystic Ovary Syndrome (PCOS)

Inositol, specifically myo-inositol and D-chiro-inositol, has been studied for its potential benefits in treating PCOS . These compounds are involved in many biological pathways and have been found to improve insulin sensitivity, reduce testosterone, improve menstruation, improve ovulation, and improve fertility .

Weight Management and Metabolic Health

Inositol has been found to improve insulin sensitivity by enabling the body to utilize blood glucose more effectively, which is one of the critical mechanisms in how it aids in weight loss . It also plays a significant role in managing metabolic health and hormonal balance, making it a valuable ally in weight loss .

Improved Sleep Quality

Inositol has been shown to support better sleep quality by promoting relaxation and reducing sleep disturbances . It addresses underlying causes of sleep issues, such as anxiety or hormonal imbalances, helping individuals achieve more restful and rejuvenating sleep .

Skin Health

Inositol has been found to have several benefits for the skin. It is believed to help in the formation of healthy cell membranes, which protects the skin from damage . Inositol is also known to improve blood circulation to the scalp, which promotes healthy hair growth .

Cancer Prevention and Treatment

Inositol hexaphosphate, an antioxidant found in high fiber foods, may slow down the production of cancer cells, inhibiting cancers such as prostate cancer, brain cancer, and breast cancer by blocking several pathways including mTor and P13K-Akt, and stealing essential iron from cancer cells, starving them of growth . It also may improve chemotherapy effectiveness and reduce side-effects .

Osmoregulation and Membrane Biogenesis

Inositol compounds play pivotal roles in osmoregulation and membrane biogenesis . These processes are crucial for maintaining the integrity and function of cells, and disruptions in these pathways can lead to various health issues .

Cytoskeletal Organization and Membrane Trafficking

Inositol is involved in the organization of the cytoskeleton and membrane trafficking . These functions are essential for cell shape, intracellular transport, and cellular responses to external signals .

Signal Transduction and Gene Expression

Inositol plays a significant role in signal transduction and gene expression . It is involved in the transmission of signals from the cell surface to the interior of the cell, which influences the activity of genes and the function of the cell .

DNA Repair and Energy Metabolism

Inositol is involved in DNA repair and energy metabolism . It plays a role in the repair of DNA damage, which is crucial for preventing mutations and cancer. In addition, it is involved in the metabolic processes that provide energy for cellular functions .

Autophagy

Inositol is involved in autophagy , a process by which cells recycle their own components to provide necessary building blocks and remove damaged structures. This process is crucial for maintaining cellular health and function .

Neurobiology and Psychiatry

Inositol, specifically myo-inositol, is a naturally occurring polyol with the chemical formula C₆H₁₂O₆. It is classified as a cyclohexane-1,2,3,4,5,6-hexol, comprising a six-membered carbon ring with hydroxyl groups attached to each carbon atom. This compound exists in various stereoisomeric forms, with myo-inositol being the most prevalent in biological systems. Inositols are integral components of cellular membranes and play a crucial role in cellular signaling and metabolism. They are often referred to as sugar alcohols due to their structural similarities to monosaccharides like glucose .

Inositol's mechanism of action in the body is multifaceted. It can interact with insulin receptors, potentially improving insulin sensitivity []. It may also influence the function of neurotransmitters by modulating their signaling pathways. Research suggests inositol plays a role in cell signaling, osmoregulation (maintaining water balance), and fat metabolism [].

The chemistry of inositol is characterized by its ability to undergo various reactions, particularly phosphorylation and dephosphorylation. Inositol phosphatases catalyze the hydrolysis of inositol phosphates, releasing inorganic phosphate and regenerating free inositol. For instance, the enzyme inositol monophosphatase catalyzes the conversion of inositol monophosphate to free inositol through a mechanism that involves the transfer of phosphate groups . Additionally, myo-inositol can participate in acylation reactions, where fatty acids are attached to the hydroxyl groups .

Inositol plays a pivotal role in several biological processes. It is involved in cell signaling as a precursor for phosphatidylinositol and its derivatives, which serve as secondary messengers in various signal transduction pathways. These pathways regulate critical functions such as insulin signaling, calcium homeostasis, and cell membrane potential maintenance . Furthermore, myo-inositol is essential for cell growth and development across various organisms, including plants and microorganisms .

Myo-inositol is synthesized endogenously from glucose-6-phosphate through two enzymatic steps: first, it is converted into inositol-1-phosphate by the enzyme inositol-3-phosphate synthase; then it is dephosphorylated by inositol monophosphatase to yield free myo-inositol . Industrially, myo-inositol can be produced from phytate derived from corn or rice bran through hydrolysis followed by crystallization. Microbial fermentation of carbohydrates using specific fungi also serves as an alternative synthesis method .

Inositol has diverse applications across various fields:

  • Pharmaceuticals: Used in treatments for conditions like polycystic ovary syndrome (PCOS) and metabolic disorders.
  • Nutraceuticals: As a dietary supplement for mental health issues such as anxiety and depression.
  • Agriculture: Enhances plant growth and development; used as a growth promoter for certain crops.
  • Food Industry: Acts as a food additive and stabilizer.

In vitro studies have demonstrated that myo-inositol interacts with several hormones and neurotransmitters, modulating their effects on cellular processes. For instance, it has been shown to enhance insulin sensitivity and improve glycemic control in insulin-resistant states . Additionally, research indicates that myo-inositol may influence neurotransmitter systems related to mood regulation .

Inositol belongs to a broader class of compounds known as cyclitols. Here are some similar compounds:

  • D-chiro-inositol: An epimer of myo-inositol with distinct biological roles.
  • Scyllo-inositol: Known for its potential neuroprotective effects.
  • Muco-inositol: Less common but exhibits unique properties.
  • Allo-inositol: Another stereoisomer with different physiological implications.

Comparison Table

CompoundStructural CharacteristicsBiological Role
Myo-InositolMost common stereoisomerCell signaling, insulin sensitivity
D-Chiro-InositolEpimer of myo-inositolInsulin signaling and ovarian function
Scyllo-InositolUnique hydroxyl arrangementPotential neuroprotective effects
Muco-InositolDistinct configurationLess understood but may have specific roles
Allo-InositolDifferent stereochemical structureVaries; less studied compared to others

Myo-inositol's unique structure allows it to participate actively in critical biological processes while being distinct from its stereoisomers through its specific roles in cellular signaling pathways .

The journey of inositol began in 1850 when Johann Joseph Scherer isolated a sweet-tasting compound from muscle tissue, initially termed "inosite" . This discovery marked the first identification of what would later be recognized as myo-inositol, the most abundant stereoisomer in eukaryotes. By 1887, Léon Maquenne achieved its purification through innovative methods involving horse urine, despite olfactory challenges for his neighbors .

The 20th century unveiled inositol’s esterified forms. Clinton Ballou and Dan Brown elucidated the structure of phosphatidylinositol (PI), a critical membrane phospholipid, revealing its sn-glycerol-3-phosphate linkage to the D-1 hydroxyl of myo-inositol . Concurrently, Jordi Folch-Pi’s fractionation of bovine brain lipids in the 1940s identified polyphosphoinositides, later characterized as PI4P and PI(4,5)P₂ . These milestones laid the groundwork for understanding inositol’s signaling roles, culminating in Michael Berridge’s seminal work on inositol trisphosphate (IP₃) as a calcium-mobilizing second messenger .

Nomenclature and Classification

Inositol’s systematic IUPAC name, cyclohexane-1,2,3,4,5,6-hexol, reflects its six hydroxyl groups arranged on a cyclohexane ring. The prefix myo- (derived from "muscle") denotes the predominant isomer, while others include scyllo-, chiro-, epi-, and neo-inositol . Classification hinges on hydroxyl group spatial arrangements:

  • Meso compounds: myo-, scyllo-, muco-, epi-, neo-, allo-, and cis-inositol (achiral due to internal symmetry).
  • Enantiomers: D-chiro- and L-chiro-inositol (chiral isomers) .

Structurally, inositol belongs to carbocyclic sugar alcohols, distinct from aldoses like glucose. Its phosphorylated derivatives, such as phytic acid (inositol hexakisphosphate), dominate phosphate storage in seeds .

Table 1: Key Stereoisomers of Inositol

IsomerHydroxyl ConfigurationNatural Occurrence
myo-Axial at C2, equatorial elsewhereUbiquitous in eukaryotes
scyllo-All equatorialPlants, bacterial spores
D-chiro-Chiral (C1, C3, C4, C6 axial)Mammalian insulin signaling
epi-Axial at C1 and C3Soil, microbial metabolites

Significance in Biochemical Research

Inositol derivatives are linchpins in cellular signaling and metabolism:

  • Phosphoinositides: PI(4,5)P₂ regulates ion channels, vesicle trafficking, and cytoskeletal dynamics . Hydrolysis by phospholipase C (PLC) yields IP₃, which mobilizes intracellular calcium, and diacylglycerol (DAG), activating protein kinase C .
  • Insulin signaling: D-chiro-inositol mediates insulin sensitivity via inositol phosphoglycans, impacting glucose uptake .
  • Neurological function: myo-Inositol modulates neurotransmitter receptor binding, while scyllo-inositol inhibits amyloid-β aggregation in Alzheimer’s disease .
  • Plant physiology: Inositol hexakisphosphate (phytic acid) governs phosphate storage, while IP₃ mediates stress responses to salinity and pathogens .

Overview of Stereoisomeric Variants

The nine inositol stereoisomers exhibit distinct biochemical activities:

  • myo-Inositol: Synthesized from glucose-6-phosphate in kidneys, it constitutes ~95% of eukaryotic inositol pools . Critical for phosphatidylinositol synthesis and osmoregulation.
  • scyllo-Inositol: Stabilizes protein aggregates; urinary levels correlate with pregnancy stages .
  • D-chiro-Inositol: Generated via epimerization of myo-inositol, it enhances insulin receptor signaling .
  • epi- and neo-Inositol: Found in soil and microbial ecosystems, roles remain underexplored .

Stereoisomerism profoundly impacts function. For instance, scyllo-inositol’s equatorial hydroxyls enable unique hydrogen-bonding networks, stabilizing amyloid-β oligomers non-toxically, unlike myo- or chiro- isomers .

Molecular Formula and Composition

Inositol is a chemical compound with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.1559 daltons [1] [2] [3]. The molecule consists of a cyclohexane ring structure where each of the six carbon atoms is bonded to both a hydrogen atom and a hydroxyl group (-OH) [1] [4]. This structural arrangement classifies inositol as a cyclohexanehexol, specifically a derivative of cyclohexane-1,2,3,4,5,6-hexol [1] [10].

The compound belongs to the broader category of carbohydrates, more specifically classified as a sugar alcohol or polyol [1] [24]. Despite sharing the same molecular formula as glucose and other hexoses, inositol differs fundamentally in its structural arrangement and chemical properties [24]. The six hydroxyl groups attached to the cyclohexane ring confer unique chemical and physical characteristics that distinguish inositol from other compounds with identical molecular compositions [1] [13].

PropertyValueReference
Molecular FormulaC₆H₁₂O₆ [1] [2] [3]
Molecular Weight180.1559 g/mol [2] [3] [7]
Exact Mass180.063388116 g/mol [7] [25]
Chemical ClassificationCyclohexanehexol [1] [10]

Stereochemistry of Inositol

myo-Inositol Structure

myo-Inositol represents the most abundant and biologically significant stereoisomer of inositol [1] [10]. The molecule adopts a chair conformation that maximizes stability by positioning the maximum number of hydroxyl groups in equatorial positions [1] [15]. In this most stable conformation, five of the six hydroxyl groups (at positions 1, 3, 4, 5, and 6) occupy equatorial positions, while only the hydroxyl group at position 2 adopts an axial orientation [1] [15].

The stereochemical designation follows the International Union of Pure and Applied Chemistry nomenclature, where the carbon bearing the single axial hydroxyl group is numbered as position 2 [15]. The complete stereochemical notation for myo-inositol is (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol [2] [7]. This compound exhibits meso character due to the presence of a plane of symmetry passing through carbons 2 and 5 [15].

The chair conformation of myo-inositol demonstrates remarkable stability compared to alternative conformations [1] [42]. Quantum chemical calculations reveal that the conformer with five equatorial hydroxyl groups represents the energetically favored structure, with ring inversion requiring an activation energy of approximately 18.16 kcal/mol in aqueous solution [43]. The preferred axial positioning of the C-2 hydroxyl group results from optimal hydrogen bonding interactions within the molecular framework [42] [43].

Other Stereoisomers: scyllo-, muco-, D-chiro-, L-chiro-, neo-, allo-, epi-, and cis-Inositol

The cyclohexane-1,2,3,4,5,6-hexol framework permits nine distinct stereoisomers, each characterized by unique spatial arrangements of hydroxyl groups [1] [10] [15]. These stereoisomers exhibit varying degrees of symmetry and biological significance, with most occurring naturally in minimal quantities compared to myo-inositol [1] [10].

scyllo-Inositol adopts a highly symmetrical structure where all six hydroxyl groups occupy equatorial positions [15] [26]. This stereoisomer crystallizes in two polymorphic forms: the "A" form (monoclinic, P2₁/c) with density 1.57 g/ml and decomposition temperature 358°C, and the "B" form (triclinic, P1̄) with density 1.66 g/ml and decomposition temperature 360°C [26]. The complete equatorial positioning of hydroxyl groups results in the highest melting point among all inositol stereoisomers despite having the lowest density in its "A" form [26] [40].

D-chiro-Inositol and L-chiro-Inositol constitute the only pair of enantiomers within the inositol family [15] [22] [23]. D-chiro-inositol has the stereochemical designation (1S,2R,3S,4S,5R,6R)-cyclohexane-1,2,3,4,5,6-hexol, while L-chiro-inositol corresponds to (1R,2R,3R,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol [24] [25]. Both stereoisomers feature two axial hydroxyl groups and exhibit optical activity due to their chiral nature [15] [22]. L-chiro-inositol crystallizes in the monoclinic system (P2₁) with cell parameters a = 686.7 pm, b = 913.3 pm, c = 621.7 pm, and β = 106.59° [22].

neo-Inositol possesses two axial hydroxyl groups positioned at carbons that create a specific three-dimensional arrangement [4] [15]. This stereoisomer crystallizes in the triclinic system (P1̄) with unit cell parameters a = 479.9 pm, b = 652.0 pm, c = 650.5 pm, and angles α = 70.61°, β = 69.41°, γ = 73.66° [4]. The ring adopts a chair conformation with a puckering parameter Q = 60.9 pm [4].

allo-Inositol, epi-Inositol, muco-Inositol, and cis-Inositol represent additional stereoisomers with three, two, one, and varying numbers of axial hydroxyl groups, respectively [15] [29]. These compounds exhibit distinct crystallographic properties and thermal behaviors. The systematic nomenclature and hydrogen bonding patterns vary significantly among these stereoisomers, influencing their respective melting points and structural stabilities [40] [42].

StereoisomerAxial Hydroxyl GroupsSymmetryOptical Activity
scyllo-0MesoInactive
myo-1MesoInactive
neo-2MesoInactive
epi-2MesoInactive
D-chiro-2ChiralActive
L-chiro-2ChiralActive
allo-3MesoInactive
muco-3MesoInactive
cis-VariableMesoInactive

Physical Properties

Solubility Characteristics

Inositol demonstrates high solubility in water, with myo-inositol exhibiting a solubility of approximately 14 g/100 mL at 25°C [12] [16]. This substantial aqueous solubility reflects the compound's polyhydroxyl nature and extensive hydrogen bonding capabilities with water molecules [12] [16]. The water solubility can also be expressed as 0.5 M at 20°C, appearing as a clear, colorless solution [11] [16].

The compound shows limited solubility in organic solvents [1] [12]. myo-Inositol demonstrates slight solubility in glacial acetic acid, ethanol, glycol, and glycerin, but remains essentially insoluble in chloroform and ether [1]. The polar nature of the multiple hydroxyl groups restricts dissolution in non-polar organic media [1] [12]. The selective solubility pattern reflects the dominant role of hydrogen bonding in determining dissolution behavior [1].

Temperature significantly influences solubility characteristics, with increased temperature generally enhancing dissolution in aqueous media [12] [16]. The pH of aqueous inositol solutions typically ranges from 5 to 7 at concentrations of 100 g/L at 20°C [16]. The compound exhibits stability in aqueous solution under normal storage conditions, maintaining its chemical integrity without significant decomposition [16].

SolventSolubilityTemperatureReference
Water14 g/100 mL25°C [12] [16]
Water0.5 M20°C [11] [16]
EthanolSlightRoom temperature [1]
ChloroformInsolubleRoom temperature [1]
EtherInsolubleRoom temperature [1]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

myo-Inositol exhibits characteristic nuclear magnetic resonance spectral features that reflect its unique stereochemical arrangement [13] [27] [28]. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy reveals distinct chemical shift patterns corresponding to the axial and equatorial hydroxyl environments [13] [28]. The single axial hydroxyl proton at C-2 displays a chemical shift that differs markedly from the five equatorial hydroxyl protons [27] [28].

Carbon-13 nuclear magnetic resonance (¹³C-NMR) analysis demonstrates specific chemical shifts for each carbon environment within the cyclohexane ring [13] [27]. The carbon bearing the axial hydroxyl group exhibits a distinct chemical shift compared to carbons with equatorial hydroxyl groups [27]. Computational studies using the Gauge-Independent Atomic Orbital method with 6-311++G(d,p) basis set provide theoretical predictions that align closely with experimental observations [13] [28].

Infrared Spectroscopy

Infrared spectroscopy of inositol reveals characteristic absorption bands associated with hydroxyl group vibrations [13] [28]. The broad absorption region between 3200-3600 cm⁻¹ corresponds to O-H stretching vibrations, with the exact frequencies influenced by hydrogen bonding interactions [13]. C-H stretching modes appear in the 2800-3000 cm⁻¹ region, while C-O stretching vibrations occur between 1000-1200 cm⁻¹ [13].

The hydroxyl bending modes appear around 1300-1500 cm⁻¹, and ring deformation vibrations manifest in the lower frequency regions [13] [28]. Quantum chemical calculations using density functional theory accurately predict vibrational frequencies, providing detailed assignments for experimental infrared spectra [13] [28].

Ultraviolet-Visible Spectroscopy

Inositol itself does not exhibit significant absorption in the ultraviolet-visible region due to the absence of chromophoric groups [31] [32]. The compound remains transparent to ultraviolet and visible light, requiring derivatization for spectrophotometric analysis [32]. Benzoylation reactions create derivatives with absorption maxima at 195 nm and 231 nm when dissolved in water-acetonitrile mixtures [32].

Mass Spectrometry

Mass spectrometric analysis of inositol reveals characteristic fragmentation patterns under various ionization conditions [11] [33] [37]. Electrospray ionization produces molecular ion peaks at m/z 179 [M-H]⁻ and m/z 203 [M+Na]⁺ in negative and positive ion modes, respectively [11] [33]. Collision-induced dissociation generates fragment ions through loss of water molecules and hydroxyl groups [33] [37].

Gas chromatography-mass spectrometry of derivatized inositol shows major fragment ions at m/z 147, 191, 217, and 305, corresponding to specific bond cleavages within the derivatized molecule [11]. High-resolution mass spectrometry provides accurate mass measurements enabling precise molecular formula determination [33] [37].

Chemical Reactivity

Hydroxyl Group Reactions

The six hydroxyl groups in inositol exhibit varying reactivity depending on their stereochemical environment and spatial orientation [14] [18] [21]. Alkylation reactions demonstrate preferential reactivity at hydroxyl groups possessing vicinal cis-oxygen atoms, with lithium alkoxides showing higher selectivity compared to sodium alkoxides [14] [18]. This regioselectivity arises from metal ion chelation effects rather than steric factors associated with axial or equatorial positioning [14] [18] [21].

Experimental studies reveal that O-alkylation of myo-inositol derivatives containing multiple hydroxyl groups occurs preferentially at positions that can form favorable chelation complexes with alkali metal ions [14] [18]. The observed selectivity depends on solvent choice and reaction temperature, with lithium-based reagents consistently providing superior regioselectivity compared to sodium analogues [14] [18]. These findings suggest that chelation of metal ions by inositol derivatives plays a pivotal role in determining reaction outcomes [14] [18] [21].

Phosphorylation reactions of hydroxyl groups generate various inositol phosphate derivatives [17] [19]. Enzymatic phosphorylation studies demonstrate that specific hydroxyl positions exhibit enhanced reactivity toward kinase enzymes [17]. Inositol 1,4,5-trisphosphate 3-kinase selectively phosphorylates the secondary 3-hydroxyl group, with substrate recognition involving close interactions with phosphate groups at positions 1, 4, and 5 [17].

The reactivity of individual hydroxyl groups can be modulated through protective group strategies [6] [14]. Synthesis of inositol stereoisomers often employs selective protection and deprotection sequences that exploit differential reactivity patterns [6] [29]. Benzoylation reactions demonstrate complete derivatization of all six hydroxyl groups under appropriate conditions, reaching maximum conversion between 3.5 and 6 hours of incubation at elevated temperatures [32].

Ring Modifications

The cyclohexane ring system of inositol permits various structural modifications while maintaining the fundamental hexahydroxylated framework [6] [17] [29]. Ring inversion processes involve interconversion between chair conformations, with activation energies ranging from 12.48 to 18.16 kcal/mol depending on the ionization state and substitution pattern [43]. The energy barrier for ring flipping decreases significantly upon phosphorylation or other charged modifications [43].

Oxidation reactions can modify the ring structure through selective transformation of hydroxyl groups to carbonyl functionalities [6] [29]. Conduritol intermediates serve as versatile precursors for ring modifications, enabling access to various inositol stereoisomers through dihydroxylation and epoxidation reactions [6] [29]. These synthetic approaches allow systematic exploration of structure-activity relationships within the inositol family [6] [29].

Epoxidation reactions at vicinal hydroxyl groups create reactive intermediates that undergo nucleophilic ring-opening to generate modified inositol derivatives [29]. The regioselectivity of epoxide formation and subsequent ring-opening depends on the stereochemical arrangement of hydroxyl groups and reaction conditions [29]. These transformations enable preparation of fluorinated, methylated, and deoxy-inositol analogues with altered biological and chemical properties [29].

Crystal engineering studies reveal that ring modifications can significantly alter hydrogen bonding patterns and lattice energies [19] [20] [40]. The thermal stability of modified inositol derivatives varies considerably, with some compounds maintaining structural integrity up to 250°C while others decompose at lower temperatures [20] [35]. Differential scanning calorimetry analysis provides quantitative assessment of thermal transitions and decomposition pathways [20] [35].

Reaction TypeTypical ConditionsSelectivityReference
O-AlkylationLithium alkoxides, DMFHigh for cis-vicinal OH [14] [18]
PhosphorylationATP, kinase enzymesPosition-specific [17]
BenzoylationBenzoyl chloride, 40°CComplete derivatization [32]
EpoxidationMitsunobu conditionsVicinal diol selective [29]

Physical Description

Dry Powder
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

8LQ63P85IC
63GQX5QW03
9O6Y5O4P9W
M94176HJ2F
R1Y9F3N15A
6R79WV4R10
1VS4X81277
4L6452S749
4661D3JP8D
587A93P465

Drug Indication

Inositol may be used in food without any limitation. As a drug, inositol is used as a nutrient supplement in special dietary foods and infant formula. As it presents a relevant role in ensuring oocyte fertility, inositol has been studied for its use in the management of polycystic ovaries. Inositol is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder and anxiety disorder and for prevention of cancer.

Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.

Absorption Distribution and Excretion

Inositol is absorbed from the small intestine. In patients with inositol deficiency, the maximal plasma concentration after oral administration of inositol is registered to be of 4 hours. Inositol is taken up by the tissues via sodium-dependent inositol co-transporter which also mediates glucose uptake. Oral ingestion of inositol is registered to generate a maximal plasma concentration of 36-45 mcg.
Most of the administered dose is excreted in urine.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

It is thought that inositol is metabolized to phosphoinositol and then converted to phosphatylinositol-4,5-biphosphate which is a precursor of the second-messenger molecules. Inositol can be transformed to D-chiro-inositol via the actions of an epimerase. The normal modifications to inositol structure seem to be between all the different isomers.

Wikipedia

Inositol
1D-chiro-Inositol
Scyllo-Inositol
Neo-Inositol
Muco-Inositol
1L-chiro-Inositol
Epi-Inositol
Cis-Inositol
Allo-Inositol
Cyclohexane-1,2,3,4,5,6-hexol

Biological Half Life

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated elimination half-life was reported to be of 5.22 hours.

Use Classification

Cosmetics -> Antistatic; Humectant; Hair conditioning

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
myo-Inositol: ACTIVE
Inositol: ACTIVE

Dates

Modify: 2023-08-15
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Han W, Gills JJ, Memmott RM, Lam S, Dennis PA: The chemopreventive agent myoinositol inhibits Akt and extracellular signal-regulated kinase in bronchial lesions from heavy smokers. Cancer Prev Res (Phila). 2009 Apr;2(4):370-6. doi: 10.1158/1940-6207.CAPR-08-0209. Epub 2009 Mar 31. [PMID:19336734]
Ortmeyer HK: Dietary myoinositol results in lower urine glucose and in lower postprandial plasma glucose in obese insulin resistant rhesus monkeys. Obes Res. 1996 Nov;4(6):569-75. [PMID:8946442]
Zacche MM, Caputo L, Filippis S, Zacche G, Dindelli M, Ferrari A: Efficacy of myo-inositol in the treatment of cutaneous disorders in young women with polycystic ovary syndrome. Gynecol Endocrinol. 2009 Aug;25(8):508-13. doi: 10.1080/09513590903015544. [PMID:19551544]
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